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Compound of Interest

Compound Name: FR-171113

Cat. No.: B170370

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR-171113, a potent and selective non-
peptide antagonist of the Protease-Activated Receptor 1 (PAR-1). Explored primarily for its
antithrombotic potential, FR-171113 has demonstrated significant efficacy in preclinical models
of arterial thrombosis. This document synthesizes key findings, presents quantitative data in a
structured format, outlines relevant experimental methodologies, and visualizes the underlying
biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

FR-171113 exerts its antithrombotic effects by specifically targeting and inhibiting PAR-1, a G-
protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1][2]
[3] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-
terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to
intracellular signaling and subsequent platelet aggregation.[4] FR-171113 acts as a competitive
antagonist at the thrombin receptor, preventing this activation and thereby inhibiting platelet
aggregation.[5]

A key characteristic of FR-171113 is its high selectivity. It effectively inhibits thrombin- and
PAR-1 agonist peptide (TRAP-6)-induced platelet aggregation without affecting aggregation
induced by other agonists such as ADP or collagen.[1][3][5] This selectivity suggests that FR-
171113 does not interfere with other critical platelet signaling pathways, which may contribute
to a favorable safety profile, particularly concerning bleeding time.[1][3]
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Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on
FR-171113, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Antiplatelet Activity of FR-171113

] Platelet ]
Species . Agonist IC50 (uM) Reference
Preparation
Washed i
Human Thrombin 0.29 [5]
Platelets
Washed
Human TRAP-6 0.15 [5]
Platelets
] ] Platelet-Rich ]
Guinea Pig Thrombin 0.35 [3]
Plasma
_ _ Platelet-Rich SFLLRN (PAR-1
Guinea Pig ] 15 [3]
Plasma agonist)

Table 2: Ex Vivo and In Vivo Efficacy of FR-171113 in Guinea Pigs
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Parameter Model Dosing (s.c.) Effect Reference
Platelet Dose-dependent
Aggregation (ex - 0.1 - 3.2 mg/kg inhibition (ED50 [3]
Vivo) = 0.49 mg/kg)
. FeCl3-induced Significant
Arterial ) S
) carotid artery 1.0 mg/kg inhibition of [3]
Thrombosis ) )
thrombosis thrombosis
Bleeding Time - up to 32 mg/kg No prolongation [3]
Coagulation
Parameters
(Thrombin Time, - 1.0 mg/kg No effect [3]
Coagulation
Time)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental context of FR-171113, the following
diagrams have been generated using Graphviz.
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Mechanism of FR-171113 Action on the PAR-1 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://www.jove.com/t/64985/ferric-chloride-induced-arterial-thrombosis-sample-collection-for-3d
https://www.benchchem.com/product/b170370?utm_src=pdf-body
https://www.benchchem.com/product/b170370?utm_src=pdf-body-img
https://www.benchchem.com/product/b170370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Animal Preparation

Guinea Pig

!

Anesthesia

!

Expose Carotid Artery

Trea$nent

FR-171113 (s.c.)
or Vehicle

Thrombdsis Induction

Apply FeCls to

Carotid Artery

Measurerment & Analysis

Monitor Blood Flow

Assess Thrombus
Formation

Data Analysis

Click to download full resolution via product page

Workflow for In Vivo FeClz-Induced Arterial Thrombosis Model.
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Experimental Protocols

While specific, detailed protocols from the original research publications are not fully available,
this section outlines generalized methodologies for the key experiments cited, based on
standard laboratory practices.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to a
specific agonist.

1. Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets:

e Whole blood is drawn from healthy human donors or animal subjects (e.g., guinea pigs) into
tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

» To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes). The
supernatant is the PRP.

o For washed platelets, PRP is further centrifuged at a higher speed (e.g., 800 x g for 10
minutes) to pellet the platelets. The platelet pellet is then washed and resuspended in a
suitable buffer.

2. Aggregation Measurement:
o Platelet aggregation is typically measured using a light transmission aggregometer.
o Abaseline light transmission is established for the platelet suspension.

e The platelet suspension is pre-incubated with various concentrations of FR-171113 or a
vehicle control for a specified time (e.g., 5 minutes) at 37°C.

e An agonist (e.g., thrombin, TRAP-6, ADP, or collagen) is added to induce aggregation.

e The change in light transmission, which corresponds to the degree of platelet aggregation, is
recorded over time (e.g., 5-10 minutes).
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e The IC50 value, the concentration of the inhibitor that causes 50% inhibition of aggregation,
is then calculated.

FeCl3-Induced Carotid Artery Thrombosis Model in
Guinea Pigs

This in vivo model is used to evaluate the antithrombotic efficacy of a compound in a living
organism.

1. Animal Preparation:

o Male Hartley guinea pigs are typically used.

e The animals are anesthetized (e.g., with urethane).

e The right common carotid artery is surgically exposed and isolated from surrounding tissues.
2. Drug Administration:

e FR-171113 is dissolved in a suitable vehicle and administered, for example, subcutaneously
(s.c.) at various doses.

e The compound is typically administered a set time (e.g., 1 hour) before the induction of
thrombosis.

3. Thrombosis Induction:

o A small piece of filter paper saturated with a ferric chloride (FeCls) solution (e.g., 10-20%) is
applied topically to the exposed carotid artery for a specific duration (e.g., 10 minutes).

» The FeCls induces oxidative injury to the vessel wall, leading to the formation of a platelet-
rich thrombus.

4. Measurement of Thrombotic Occlusion:

» Blood flow through the carotid artery is monitored using a Doppler flow probe placed distal to
the site of injury.
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» The primary endpoint is often the time to occlusion or the incidence of occlusion within a
specific timeframe.

e The effect of FR-171113 is determined by comparing the outcomes in the treated group to a
vehicle-treated control group.

Pharmacokinetics

Based on the conducted literature search, specific pharmacokinetic data for FR-171113,
including its absorption, distribution, metabolism, and excretion (ADME) profile and half-life, are
not publicly available. This information is crucial for the clinical development of any drug
candidate and represents a significant gap in the publicly accessible data for FR-171113.

Conclusion and Future Directions

FR-171113 is a potent and selective PAR-1 antagonist with demonstrated antithrombotic
efficacy in preclinical models. Its ability to inhibit thrombin-induced platelet aggregation without
prolonging bleeding time makes it an interesting candidate for further investigation. However,
the lack of publicly available clinical trial and pharmacokinetic data limits a comprehensive
assessment of its therapeutic potential. Future research would need to address these aspects
to determine the viability of FR-171113 as a clinical antithrombotic agent. The detailed
preclinical data and methodologies presented in this guide provide a solid foundation for
researchers and drug development professionals interested in the field of PAR-1 antagonism
and novel antiplatelet therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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introduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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